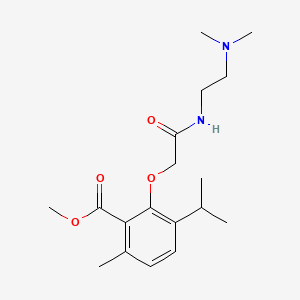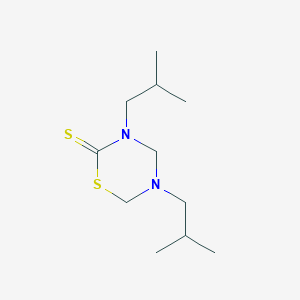
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- is an organic compound with the molecular formula C8H8O2 It is a derivative of cyclohexadienone, characterized by the presence of a methoxy group and a methylene group attached to the cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- can be achieved through several methods. One common approach involves the photochemical rearrangement of 2-methoxy-4-methyl-4-phenyl-2,5-cyclohexadienone. This reaction is typically carried out in methanol or benzene under irradiation with a mercury lamp . Another method involves the Birch reduction of methyl 3-phenylbenzoate followed by alkylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors to ensure efficient conversion and high yields. The choice of solvent and reaction conditions is optimized to minimize side reactions and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into cyclohexenone derivatives.
Substitution: The methoxy and methylene groups can participate in substitution reactions, leading to the formation of various substituted cyclohexadienones.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid and hydrogen peroxide are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, cyclohexenones, and various substituted cyclohexadienones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- involves its ability to undergo photochemical and oxidative reactions. These reactions can generate reactive intermediates that interact with molecular targets, leading to various chemical transformations. The compound’s methoxy and methylene groups play a crucial role in its reactivity and the formation of specific products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-methoxy-4-methyl-
- 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
Uniqueness
2,5-Cyclohexadien-1-one, 2-methoxy-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methoxy and methylene groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
55182-58-6 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
2-methoxy-4-methylidenecyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H8O2/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1H2,2H3 |
Clé InChI |
ANUKRSLZKUIBBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)

![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)
![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)

![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)



![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)



